molecular formula C8H16O3 B14521284 Pentanal, 5,5-dimethoxy-2-methyl- CAS No. 62839-30-9

Pentanal, 5,5-dimethoxy-2-methyl-

Cat. No.: B14521284
CAS No.: 62839-30-9
M. Wt: 160.21 g/mol
InChI Key: YPESUCHPHXDUKL-UHFFFAOYSA-N
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Description

Pentanal, 5,5-dimethoxy-2-methyl- is a substituted aldehyde derivative of pentanal (C₅H₁₀O), featuring two methoxy (-OCH₃) groups at the 5th carbon and a methyl (-CH₃) group at the 2nd position. This structural modification significantly alters its physicochemical properties compared to unmodified pentanal.

Properties

CAS No.

62839-30-9

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

5,5-dimethoxy-2-methylpentanal

InChI

InChI=1S/C8H16O3/c1-7(6-9)4-5-8(10-2)11-3/h6-8H,4-5H2,1-3H3

InChI Key

YPESUCHPHXDUKL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(OC)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanal, 5,5-dimethoxy-2-methyl- can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with appropriate reagents under controlled conditions. The reaction typically requires a catalyst, such as iron (III) chloride, and is carried out in an aqueous medium . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the desired product .

Industrial Production Methods

Industrial production of Pentanal, 5,5-dimethoxy-2-methyl- often involves large-scale synthesis using readily available raw materials. The process may include steps such as Friedel-Crafts reactions, reduction, and purification to obtain the final product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pentanal, 5,5-dimethoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pentanal, 5,5-dimethoxy-2-methyl- has diverse applications in scientific research:

Comparison with Similar Compounds

Key Structural Features:

  • Aldehyde functional group : Imparts reactivity in oxidation and condensation reactions.
  • Methyl branch : Influences volatility and boiling point by altering molecular packing.

Structural and Molecular Comparisons

The table below compares Pentanal, 5,5-dimethoxy-2-methyl- with structurally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
Pentanal C₅H₁₀O 86.13 Aldehyde None
Hexanal C₆H₁₂O 100.16 Aldehyde None
5,5-Diethoxy-2-pentanone C₉H₁₈O₃ 174.24 Ketone, Ethoxy 5,5-diethoxy, 2-pentanone
Pentanal, 5,5-dimethoxy-2-methyl- C₈H₁₆O₃ (inferred) ~160.21 (calculated) Aldehyde, Methoxy 5,5-dimethoxy, 2-methyl
Key Observations:
  • Molecular Weight: The dimethoxy-methyl derivative is heavier than pentanal (~160 vs. 86 g/mol) but lighter than 5,5-diethoxy-2-pentanone due to shorter ethoxy chains.
  • Functional Groups: Unlike 5,5-diethoxy-2-pentanone (a ketone), the target compound retains an aldehyde group, making it more reactive in oxidation and nucleophilic addition reactions .

Reactivity and Stability

  • Oxidation Behavior: Unmodified pentanal is a secondary oxidation product of n-3 polyunsaturated fatty acids (PUFAs) and is associated with rancidity in lipid-rich systems . Its formation is accelerated by prooxidants like SCCO2E in mayonnaise . The 5,5-dimethoxy groups in the target compound may stabilize the aldehyde against further oxidation, similar to how ethoxy groups protect ketones in 5,5-diethoxy-2-pentanone .
  • Odor Profile: Aldehydes like pentanal, hexanal, and heptanal have low odor thresholds and impart rancid, pungent notes . Substitution with methoxy and methyl groups might alter the odor profile, possibly masking unpleasant odors or increasing the odor threshold, as seen in octanal and nonanal (pleasant citrus notes) .

Stability in Complex Matrices

  • In mayonnaise, unmodified pentanal accumulates during storage, driven by lipid oxidation .
  • The dimethoxy-methyl derivative may resist β-scission (a pathway for volatile aldehyde formation) due to steric and electronic effects, reducing its accumulation in oxidized systems.

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